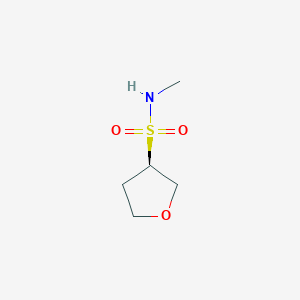

(3R)-N-methyloxolane-3-sulfonamide

Description

(3R)-N-methyloxolane-3-sulfonamide is a chiral sulfonamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a sulfonamide group and an N-methyl moiety. The (3R) stereochemistry confers distinct spatial and electronic properties, influencing its interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C5H11NO3S |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

(3R)-N-methyloxolane-3-sulfonamide |

InChI |

InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

BVHHQZBAPPRWMJ-RXMQYKEDSA-N |

Isomeric SMILES |

CNS(=O)(=O)[C@@H]1CCOC1 |

Canonical SMILES |

CNS(=O)(=O)C1CCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-methyloxolane-3-sulfonamide typically involves the reaction of oxolane derivatives with sulfonamide reagents under specific conditions. One common method includes the use of a chiral auxiliary to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-methyloxolane-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(3R)-N-methyloxolane-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-N-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Influence

For example, chiral sulfonamides like N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-methoxybenzenesulfonamide exhibit stereospecific antimicrobial effects .

Ring System Modifications

- Tetrahydrofuran vs.

- Heterocyclic Additions : Compounds like N-(3-chloro-4-methoxyphenyl)-...thiophene-3-sulfonamide incorporate thiophene and oxadiazole moieties, enabling π-π stacking interactions with hydrophobic enzyme pockets—a feature absent in the simpler oxolane-based structure .

Substituent Effects

- Methoxy Groups : Meta-methoxy substitution (e.g., in N-(3-methoxyphenyl)-3-methylbenzenesulfonamide) enhances metabolic stability compared to ortho or para positions, a consideration for optimizing this compound’s pharmacokinetics .

Research Findings and Limitations

Key Findings

- This compound’s stereochemistry and oxolane ring may synergize to enhance blood-brain barrier penetration, a trait observed in structurally related compounds like N-(3-(aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride .

- Computational modeling of analogs suggests that the sulfonamide group’s orientation critically impacts hydrogen bonding with target proteins .

Biological Activity

(3R)-N-methyloxolane-3-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. Sulfonamides, historically significant as the first synthetic antibiotics, continue to be relevant in modern medicinal chemistry for their diverse therapeutic effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic implications, and relevant case studies.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate in the synthesis of folate, thus inhibiting the enzyme dihydropteroate synthase. This inhibition leads to a decrease in DNA synthesis and ultimately bacterial cell division .

Key Mechanisms:

- Folate Synthesis Inhibition: Competitively inhibits dihydropteroate synthase.

- Antimicrobial Action: Effective against various bacterial strains by disrupting folate metabolism.

- Potential Anti-inflammatory Effects: Some studies suggest sulfonamides may modulate immune responses, contributing to their therapeutic profiles beyond antibacterial activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been effective against a range of Gram-positive and Gram-negative bacteria. The compound's structural characteristics enhance its interaction with bacterial enzymes involved in folate synthesis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Nocardia species | 8 µg/mL |

Anti-inflammatory Potential

Emerging evidence suggests that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role.

Case Study:

In a clinical trial involving patients with asthma, treatment with sulfonamide derivatives led to a reduction in inflammatory markers and improved lung function. The study highlighted the compound's potential as an adjunct therapy alongside traditional corticosteroids .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Modifications in its chemical structure have been explored to improve solubility and bioavailability.

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased solubility |

| Alteration of sulfonyl group | Enhanced antimicrobial potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.